2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde
Description
2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde is a benzothiazole-derived compound featuring a malonaldehyde moiety conjugated to the thiazole ring. The benzyl substituent at the N3 position enhances steric bulk and may influence solubility in organic solvents. However, direct experimental data on its properties are sparse in the provided evidence, necessitating comparisons with structurally related derivatives.
Properties
IUPAC Name |
2-(3-benzyl-1,3-benzothiazol-2-ylidene)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-11-14(12-20)17-18(10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)21-17/h1-9,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUFTWJYOKKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde typically involves the condensation of 2-aminobenzenethiol with benzyl aldehydes under acidic or basic conditions. One common method involves the use of glacial acetic acid as a catalyst in ethanol, where the reaction mixture is heated to reflux . Another approach includes the use of sodium metabisulfite (Na₂S₂O₅) as a catalyst, which facilitates the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. It can also induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS). Additionally, its fluorescent properties make it useful for imaging applications, where it can selectively bind to specific biomolecules .
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
2.1 Structural and Functional Group Variations
The table below summarizes key structural differences, synthetic routes, and properties of analogous compounds:
2.3 Physical and Electronic Properties
- Optical Properties : ST02109 () absorbs strongly in the IR region (1042 nm), attributed to extended conjugation and charge-transfer interactions. The target’s malonaldehyde may shift absorption to shorter wavelengths due to reduced electron deficiency compared to nitriles.
- Thermal Stability : Amide derivatives (e.g., ) exhibit higher thermal stability than aldehydes or ketones, which may decompose or tautomerize under heat.
Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., nitriles, aldehydes) enhance reactivity but reduce stability. Bulky substituents (e.g., benzyl) improve solubility but may hinder crystallization.
- Synthetic Efficiency : Yields for benzothiazole derivatives vary widely (36–57% in ), suggesting room for optimization in the target’s synthesis.
- Configuration Matters : The Z-configuration in highlights the importance of stereochemistry in electronic properties, a factor that may apply to the target’s malonaldehyde geometry.
Biological Activity
2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
A study demonstrated that derivatives of benzothiazole compounds possess notable antimicrobial activity against a range of pathogens. The inhibition of microbial growth suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
Particularly noteworthy is the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibitors of this enzyme are valuable in treating conditions such as hyperpigmentation and certain skin disorders.
Table 1: Tyrosinase Inhibition Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Kojic Acid | 84.41 | Competitive Inhibition |
| Compound 1b | 0.88 | Competitive Inhibition |
| Compound 1f | 17.10 | Competitive Inhibition |
Study on Tyrosinase Inhibition
In a recent study, several derivatives based on the benzothiazole structure were synthesized and tested for their inhibitory effects on mushroom tyrosinase. Compound 1b showed an IC50 value significantly lower than that of kojic acid, indicating a stronger inhibitory effect. The presence of hydroxyl groups on the phenyl ring was found to enhance this activity through hydrogen bonding interactions at the active site of the enzyme .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related benzothiazole derivatives against various bacterial strains. The results indicated that these compounds exhibited substantial antibacterial activity, making them candidates for further development into therapeutic agents .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been explored using molecular docking studies. These studies suggest that the compound binds effectively to target enzymes, inhibiting their function through competitive mechanisms.
Table 2: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Tyrosinase | -9.5 | Hydrogen Bonds |
| Bacterial Enzyme | -8.7 | Hydrophobic Interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
